

Application Notes and Protocols for Sham-Controlled TMS Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Transcranial Magnetic Stimulation (TMS) is a non-invasive neuromodulation technique with growing applications in research and clinical settings. The interpretation of TMS-induced effects heavily relies on well-controlled studies that can differentiate the direct neurophysiological consequences of stimulation from non-specific effects such as placebo responses and sensory artifacts. Sham-controlled designs are the gold standard for achieving this differentiation. These application notes provide a detailed overview of the principles, methodologies, and best practices for designing and implementing sham-controlled TMS studies.

Principles of Sham-Controlled TMS Studies

The primary goal of a sham TMS condition is to mimic the sensory experience of active TMS without inducing a physiologically significant level of cortical stimulation.[1][2][3] An ideal sham control should replicate the auditory (click sound) and somatosensory (scalp sensation, muscle twitch) aspects of active TMS to ensure effective blinding of both participants and researchers. [1] Failure to achieve adequate blinding can compromise the validity of a study, as expectations and beliefs can significantly influence outcomes.[2][3]

Sham TMS serves two main purposes:

- **Controlling for Placebo Effects:** The participant's belief in receiving an active treatment can lead to real physiological and psychological changes. A convincing sham condition helps to

isolate the true effect of TMS from these placebo responses.[2][3]

- Controlling for Sensory Side Effects: The auditory and somatosensory sensations produced by active TMS can themselves influence cognitive processes and behavioral performance. Sham stimulation allows researchers to account for these potential confounds.[2][3]

Methodologies for Sham TMS

Several methods have been developed to deliver sham TMS, each with its own advantages and limitations. The choice of sham methodology should be carefully considered based on the specific research question, the brain region being targeted, and the available equipment.

Sham Coils

Sham coils are specifically designed to produce a clicking sound and scalp sensation similar to an active TMS coil but with a significantly attenuated magnetic field.[1][2]

Protocol for Sham TMS using a Sham Coil:

- Equipment:
 - TMS stimulator
 - Active TMS coil (for motor threshold determination)
 - Identical-looking sham TMS coil with a magnetic shield
 - Neuronavigation system (recommended for precise positioning)
 - Electromyography (EMG) system (for motor threshold determination)
- Procedure:
 - Motor Threshold (MT) Determination: Determine the participant's resting motor threshold (RMT) using the active TMS coil over the primary motor cortex. The RMT is the minimum TMS intensity required to elicit a motor evoked potential (MEP) of at least 50 μ V in the contralateral abductor pollicis brevis (APB) muscle in 5 out of 10 trials.

- **Coil Positioning:** Position the sham coil over the target brain region using the same procedure as for the active coil. A neuronavigation system is recommended to ensure accurate and consistent placement.
- **Stimulation Parameters:** Deliver the sham stimulation using the same parameters (e.g., frequency, intensity, number of pulses) as the active TMS condition. The sham coil's design will ensure that the magnetic field is largely contained within the coil and does not significantly stimulate the cortex.
- **Blinding:** Both the participant and the experimenter administering the stimulation should ideally be blinded to the condition (active vs. sham). This can be achieved by having a third party prepare the stimulator and coil.

Tilted Coil Method

This method involves tilting the active TMS coil at a 45° to 90° angle to the scalp, with one wing of the coil resting on the head. This orientation directs the magnetic field away from the cortex while still producing a click sound and some scalp sensation.^[1]

Protocol for Tilted Coil Sham TMS:

- **Equipment:**
 - TMS stimulator
 - Active TMS coil
 - Neuronavigation system (recommended)
 - EMG system
- **Procedure:**
 - **MT Determination:** Determine the RMT as described above.
 - **Coil Positioning:** Place the active coil over the target area and then tilt it to the desired angle (typically 45° or 90°), ensuring one edge of the coil maintains contact with the scalp.

- Stimulation Parameters: Use the same stimulation parameters as the active condition.
- Blinding: While this method mimics the sound, the different physical sensation and coil orientation can sometimes compromise blinding, especially for experienced participants.[1]

Electrical Stimulation Sham

This technique combines a sham TMS coil (for the auditory click) with transcutaneous electrical nerve stimulation (TENS) to mimic the somatosensory scalp sensation of active TMS.[1]

Protocol for Electrical Stimulation Sham TMS:

- Equipment:
 - TMS stimulator
 - Sham TMS coil
 - TENS unit with scalp electrodes
 - Neuronavigation system (recommended)
 - EMG system
- Procedure:
 - MT Determination: Determine the RMT as described above.
 - Electrode Placement: Place the TENS electrodes on the scalp at the site of stimulation.
 - Stimulation Matching: In a separate procedure, match the intensity of the electrical stimulation to the perceived sensation of the active TMS at the target intensity. This is often done by gradually increasing the TENS intensity until the participant reports a sensation similar to the active TMS.
 - Coil and Electrode Positioning: Position the sham coil over the target area, with the TENS electrodes underneath.

- Synchronized Stimulation: Trigger the TENS unit to deliver a brief electrical pulse simultaneously with the discharge of the sham TMS coil.
- Stimulation Parameters: Use the same timing and frequency parameters as the active TMS condition.

Data Presentation: Comparison of Sham TMS

Methods

The effectiveness of different sham methods can be compared based on their ability to maintain blinding, the sensory side effects they produce, and their physiological inertness.

Table 1: Blinding Effectiveness of Sham TMS Methods

Sham Method	Blinding Success Rate (Participant Guessing Accuracy)	Reference
Angulation (Tilted Coil) and Sham Coil (in High-Frequency rTMS for Depression)	No significant difference in correct guessing between active (52%) and sham (59%) groups.	[Berlim et al., 2013][4]
Angulation (Tilted Coil) and Sham Coil (in Bilateral rTMS for Depression)	No significant difference in correct guessing between active (63.3%) and sham (57.5%) groups.	[Berlim et al., 2013][4]

Table 2: Comparison of Sensory Side Effects (Adapted from tDCS studies for illustrative purposes)

Side Effect	Active Stimulation (% of sessions)	Sham Stimulation (% of sessions)	p-value	Reference
Tingling	76%	63%	<0.05	[Kessler et al., 2012][5]
Itching	68%	55%	<0.05	[Kessler et al., 2012][5]
Burning Sensation	54%	41%	<0.05	[Kessler et al., 2012][5]
Pain	25%	14%	<0.05	[Kessler et al., 2012][5]

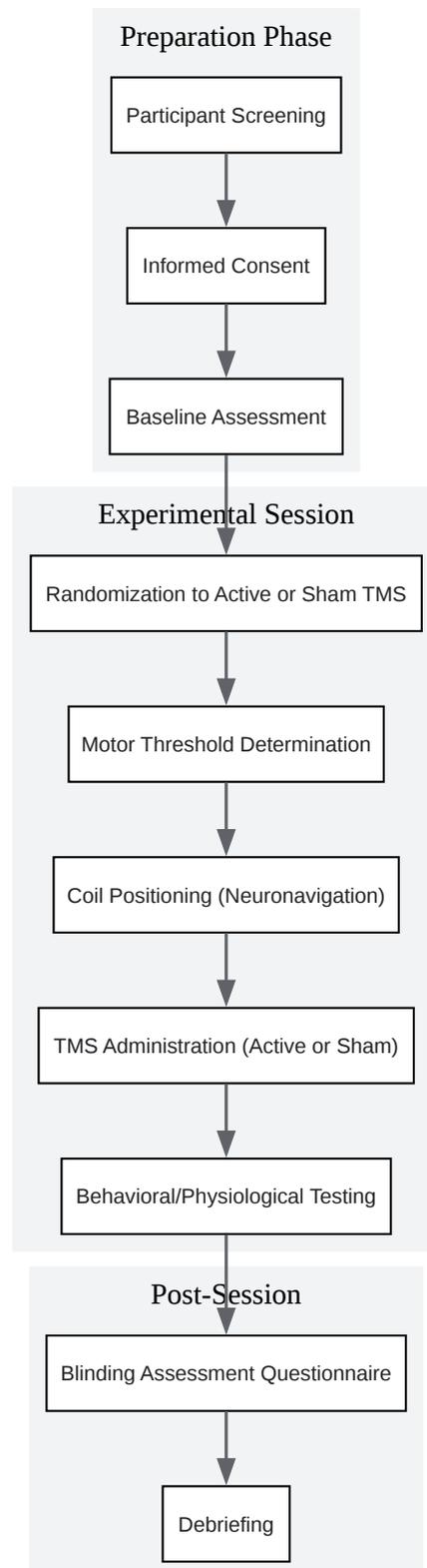
Note: Data from tDCS studies are presented to illustrate the type of comparative data that should be collected. Direct comparative studies for different TMS sham methods are needed.

Table 3: Physiological Response to Active vs. Sham TMS

Physiological Measure	Active TMS	Sham TMS	Key Findings	Reference
Motor Evoked Potential (MEP)	Elicits MEPs above motor threshold	Does not elicit MEPs	Active TMS directly activates the motor cortex, while sham does not.	[Schilberg et al., 2021][6]
TMS-Evoked Potentials (TEPs)	Induces distinct early and late TEP components	May induce some sensory-evoked potentials but lacks early components associated with direct cortical stimulation	Active TMS elicits genuine neurophysiological responses that are absent or significantly different in sham conditions.	[Gordon et al., 2023b; Song et al., 2023][7], [Investigation of Spatiotemporal Profiles of Single-Pulse TMS-Evoked Potentials with Active Stimulation Compared with a Novel Sham Condition - MDPI][8]
Cortical Oscillations	Modulates power and phase of alpha and beta oscillations	Minor effects on cortical oscillations	Real TMS induces significant changes in brain rhythms that are not observed with sham stimulation.	[Comparison of cortical EEG responses to realistic sham versus real TMS of human motor cortex - PubMed] [9]

Mandatory Visualizations

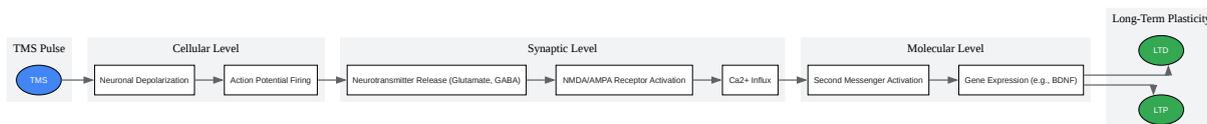
Experimental Workflow for a Sham-Controlled TMS Study



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Caption: Workflow for a sham-controlled TMS experiment.

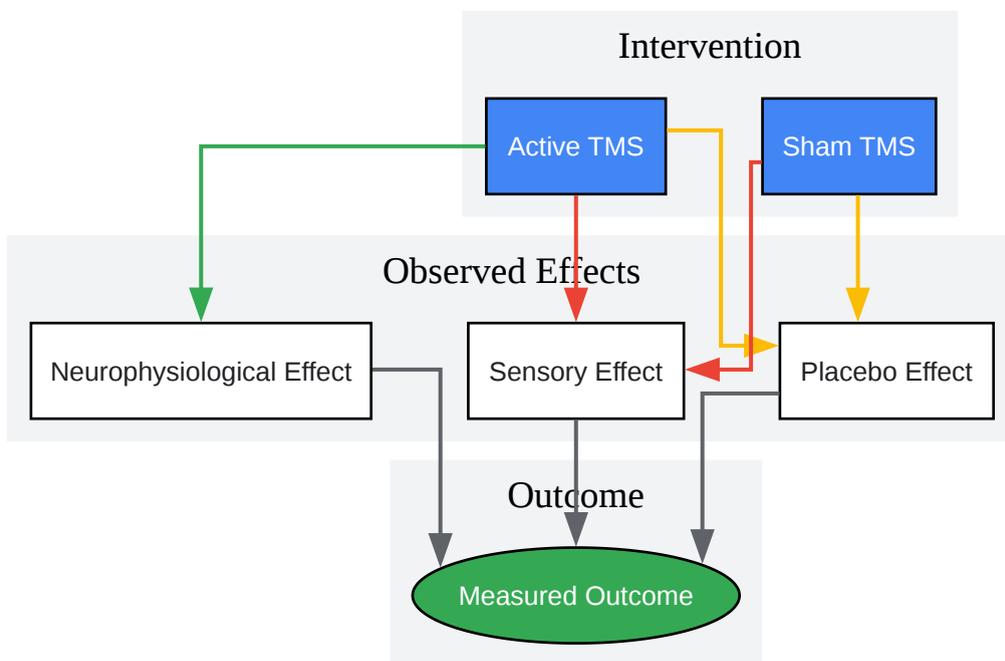
Signaling Pathways of TMS-Induced Plasticity



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Caption: TMS-induced neural signaling pathways.

Logical Relationships in Sham-Controlled Design



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Caption: Logic of sham-controlled TMS design.

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- To cite this document: BenchChem. [Application Notes and Protocols for Sham-Controlled TMS Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119462#experimental-design-for-sham-controlled-tms-studies]

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